Substance P (alligator)
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Overview
Description
Substance P (alligator): is a neuropeptide derived from alligators. It is a member of the tachykinin peptide family and has a primary structure delineated as Arg-Pro-Arg-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 . This compound is known for its role in various physiological processes, including pain perception and neurogenic inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Substance P (alligator) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: : Industrial production of Substance P (alligator) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: : Substance P (alligator) undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: Amino acid residues in Substance P can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used for oxidation reactions.
Reduction: Dithiothreitol (DTT) is used for reduction reactions.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used for substitution reactions.
Major Products
Oxidation: Methionine sulfoxide-containing Substance P.
Reduction: Restored methionine-containing Substance P.
Substitution: Various analogs of Substance P with different amino acid residues.
Scientific Research Applications
Substance P (alligator) has a wide range of scientific research applications:
Chemistry
Biology
- Investigated for its role in pain perception and neurogenic inflammation .
- Studied for its effects on gastrointestinal functions and neuroimmune interactions .
Medicine
- Explored as a potential therapeutic target for pain management and inflammatory diseases .
- Used in research on pseudo-allergic reactions and their mechanisms .
Industry
Mechanism of Action
Substance P (alligator) exerts its effects by binding to the neurokinin 1 (NK1) receptor, a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways, including the production of inositol trisphosphate (IP3) and the release of calcium ions (Ca2+) from intracellular stores. This leads to various physiological responses, such as smooth muscle contraction, vasodilation, and plasma extravasation .
Comparison with Similar Compounds
Substance P (alligator) is compared with other tachykinins, such as neurokinin A and neurokinin B:
Neurokinin A: Similar in structure to Substance P, with nearly identical biological activities.
Neurokinin B: Also similar in structure, primarily mediates pain transmission.
Uniqueness
- Substance P (alligator) is unique due to its specific amino acid sequence derived from alligators, which may confer distinct biological properties .
Similar Compounds
- Neurokinin A
- Neurokinin B
- Vasoactive intestinal peptide
- Neuropeptide Y
Properties
Molecular Formula |
C63H98N20O13S |
---|---|
Molecular Weight |
1375.6 g/mol |
IUPAC Name |
(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C63H98N20O13S/c1-36(2)32-44(56(91)76-40(52(67)87)26-31-97-3)75-51(86)35-74-53(88)45(33-37-14-6-4-7-15-37)80-57(92)46(34-38-16-8-5-9-17-38)81-55(90)41(22-24-49(65)84)77-54(89)42(23-25-50(66)85)78-58(93)48-21-13-30-83(48)61(96)43(19-11-28-73-63(70)71)79-59(94)47-20-12-29-82(47)60(95)39(64)18-10-27-72-62(68)69/h4-9,14-17,36,39-48H,10-13,18-35,64H2,1-3H3,(H2,65,84)(H2,66,85)(H2,67,87)(H,74,88)(H,75,86)(H,76,91)(H,77,89)(H,78,93)(H,79,94)(H,80,92)(H,81,90)(H4,68,69,72)(H4,70,71,73)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
InChI Key |
CTQWSDGCVRKABT-BHEJXMHWSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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